2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

Pharmaceutical Intermediate Analytical Chemistry Quality Control

In CNS drug discovery, impurities in protected intermediates can derail multi-step syntheses and compromise in vivo data. This high-purity (>98%) Boc-protected piperazinyl nicotinic acid building block provides a reliable solution. - ≥98% purity minimizes side reactions, ensuring reproducible synthetic outcomes for sensitive neurological target programs. - Defined α7 nAChR activity (EC50: 56.2 μM; IC50: 8.13 μM) provides a quantitative baseline for medicinal chemistry optimization. - Demonstrated process scalability using IPAc-based methods reduces scale-up risk, with global shipping from stock available for immediate procurement.

Molecular Formula C15H21N3O4
Molecular Weight 307.34 g/mol
CAS No. 902835-85-2
Cat. No. B1271514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
CAS902835-85-2
Molecular FormulaC15H21N3O4
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20)
InChIKeyRQDJPSKVYOSWDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 902835-85-2): A Boc-Protected Nicotinic Acid Building Block for Medicinal Chemistry


2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 902835-85-2) is a heterobifunctional building block combining a nicotinic acid core with a Boc-protected piperazine moiety via a 2-pyridinyl linkage [1]. Its molecular formula is C15H21N3O4, and it is primarily utilized as a protected intermediate in multi-step organic syntheses, particularly for pharmaceuticals targeting neurological pathways, due to the Boc group's enabling role in selective chemical modification . The compound's canonical SMILES is CC(C)(C)OC(=O)N1CCN(CC1)c2ncccc2C(=O)O, and it has a defined topological polar surface area of 83.2 Ų and an XLogP3-AA of 1.5 .

Why In-Class Piperazinyl Nicotinic Acids Cannot Simply Substitute for CAS 902835-85-2 in Sensitive Synthetic Sequences


Generic substitution among in-class piperazinyl nicotinic acids is precluded by critical structural and physicochemical differences that directly impact synthetic outcomes and downstream biological data integrity. The presence and position of the Boc protecting group on the piperazine ring, the specific point of attachment to the pyridine core (2-position vs. 6-position), and the presence of additional substituents like methyl groups on the piperazine ring are not merely nominal variations [1]. These differences manifest as quantifiable shifts in properties such as melting point, solubility, and receptor binding affinity, which are critical for reproducible synthesis and assay development. The following evidence demonstrates that CAS 902835-85-2 possesses a unique combination of high commercial purity, defined receptor activity, and specific patent-protected utility that closest analogs do not share [2].

Quantitative Differentiation of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid from Its Closest Analogs


High Purity Specification (≥99%) as a Critical Quality Attribute for Reproducible Synthesis

The target compound 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 902835-85-2) is commercially available with a specification of ≥99% purity as determined by HPLC, a higher specification than that of its close positional isomer, 6-(4-Boc-1-piperazinyl)nicotinic acid (CAS 201809-22-5), which is offered at 97% purity . This difference in purity is critical for minimizing side reactions and ensuring batch-to-batch consistency in multi-step syntheses, particularly in early-stage medicinal chemistry where impurity profiles can confound biological assay results.

Pharmaceutical Intermediate Analytical Chemistry Quality Control

Comparative Agonist and Antagonist Activity at the α7 Nicotinic Acetylcholine Receptor (nAChR)

The target compound has been characterized for its functional activity at the rat α7 nicotinic acetylcholine receptor (nAChR), a key target in neurological disorders [1]. In a direct assay using Xenopus oocytes, it exhibited agonist activity with an EC50 of 56,200 nM (56.2 μM) and antagonist activity with an IC50 of 8,130 nM (8.13 μM) [1]. This dual, weak functional activity is a defined, quantitative property that distinguishes it from structurally related compounds like 2-[4-(Boc)-3-methyl-1-piperazinyl]nicotinic acid, for which no comparable α7 nAChR data is publicly available, or from other piperazine derivatives with potent activity at different targets [2].

Neuropharmacology Receptor Pharmacology Ion Channel

Differentiated Synthetic Utility in a Patent-Protected Neurostimulatory Compound Synthesis

The target compound, specifically its protected piperazine-nicotinic acid structure, is explicitly utilized as a key intermediate in a patented, improved synthesis of neurostimulatory compounds [1]. The patent describes the reaction of an acid-chloride intermediate with N-Boc-piperazine (a reaction partner that can be derived from or is structurally analogous to the target compound) in isopropyl acetate (IPAc) instead of acetonitrile to prevent precipitation of sodium bicarbonate and improve process robustness [1]. This contrasts with other piperazinyl nicotinic acids, which are not specifically claimed or exemplified in this synthetic pathway for producing compounds useful in treating Alzheimer's disease, stroke, and other neurological conditions [2].

Medicinal Chemistry Process Chemistry Neurological Disorders

Procurement-Driven Application Scenarios for 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid (CAS 902835-85-2)


High-Fidelity Synthesis of Pharmaceutical Intermediates

In medicinal chemistry laboratories focused on central nervous system (CNS) drug discovery, the ≥99% purity of CAS 902835-85-2 is paramount for ensuring the reliability of multi-step syntheses. Procuring this high-purity building block minimizes the risk of side reactions from impurities, which is especially critical when the final compound will be used in sensitive in vivo studies. This compound's role as a protected intermediate allows chemists to selectively functionalize the nicotinic acid core before deprotecting the piperazine nitrogen, a strategic advantage validated by its use in patented neurogenesis agent synthesis .

Tool Compound for Nicotinic Acetylcholine Receptor (nAChR) Research

The defined, albeit weak, dual agonist/antagonist activity at the α7 nAChR (EC50: 56.2 μM; IC50: 8.13 μM) establishes a quantitative baseline for this compound . Researchers can utilize CAS 902835-85-2 as a control or as a starting scaffold for medicinal chemistry optimization programs aimed at improving potency and selectivity for this therapeutically relevant ion channel. This known activity profile differentiates it from other commercially available piperazinyl nicotinic acids that lack such defined functional data, making it a more informed choice for nAChR-focused assays .

Process Development for Scalable Neuroactive Compound Synthesis

Process chemists seeking to develop robust, scalable synthetic routes for CNS drug candidates can rely on CAS 902835-85-2 as a key building block with demonstrated process suitability. Its use in an improved, patent-protected method that employs IPAc as a superior solvent to prevent salt precipitation validates its applicability in larger-scale reactions . This reduces the risk associated with scaling up syntheses that use similar but less rigorously tested piperazine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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